3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)16(12(3)19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXMJRFOBHUTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 5-amino-3-methyl-1H-pyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts where necessary .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic receptors (e.g., estrogen receptors) due to π-π stacking, whereas halogenated analogs (e.g., 3-iodo derivatives) are more reactive in cross-coupling reactions .
- Methyl Groups : The 2,5,7-trimethyl configuration likely improves metabolic stability compared to hydroxyl- or ester-containing analogs (e.g., ), which are more prone to hydrolysis .
- Trifluoromethyl vs. Methyl : Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects and bioavailability, making them potent kinase inhibitors, while methyl groups offer steric bulk without significant electronic perturbation .
Key Insights:
- Antimicrobial Potential: The target compound’s 3,4-dimethoxyphenyl group may enhance antimicrobial activity, as seen in diarylazo derivatives () .
- Kinase Inhibition : While lacking a trifluoromethyl group, the target’s methyl substituents could still permit moderate kinase binding, albeit with lower potency than CF₃-containing analogs .
- Receptor Selectivity : The 3,4-dimethoxyphenyl group may confer receptor subtype selectivity, analogous to ERbeta ligands in .
Physicochemical Properties
- Lipophilicity : The 2,5,7-trimethyl configuration increases logP compared to hydroxylated analogs (e.g., : predicted logP ~2.5 vs. target ~3.2).
- Solubility : Methoxy groups improve aqueous solubility relative to fully alkylated derivatives but reduce it compared to polar esters () .
- pKa : The absence of ionizable groups (unlike ’s carboxylic ester) suggests neutral behavior at physiological pH.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound with potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article will delve into its biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C17H20N4O2
- Molecular Weight : 296.37 g/mol
The primary biological targets of this compound include:
- CLK1 (Clock Protein 1) : Involved in circadian rhythms and cellular proliferation.
- DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A) : Plays a role in neuronal development and has implications in Alzheimer's disease.
The compound inhibits the activity of these kinases, disrupting cellular processes regulated by them. This inhibition can lead to potential therapeutic effects in conditions such as neurodegenerative diseases and cancer.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Tubulin Polymerization : This action is crucial for cancer cell division and proliferation.
- Heat Shock Protein 90 (Hsp90) Activity : The compound has shown promise in inhibiting Hsp90, which is involved in protein folding and stability in cancer cells.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties:
- It reduces the production of pro-inflammatory cytokines.
- It may inhibit pathways associated with chronic inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Exhibits activity against various bacterial strains.
- Potential applications in treating infections caused by resistant bacteria.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability due to its lipophilic nature. This characteristic allows for effective cellular uptake and distribution within the body. Further studies are required to fully elucidate its metabolic pathways and half-life.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For pyrazolo[1,5-a]pyrimidine derivatives, a common approach includes reacting enaminones with hydrazine derivatives in polar solvents (e.g., ethanol or DMF). Temperature control (70–100°C) and catalysts like acetic acid are critical for regioselectivity and yield optimization. Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For advanced structural confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in studies of related pyrazolo[1,5-a]pyrimidines .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid open flames due to potential flammability. Waste disposal must follow hazardous chemical protocols (e.g., neutralization before disposal). Cross-contamination is mitigated using filtered pipette tips and dedicated glassware .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature gradients, and catalysts (e.g., K₂CO₃ vs. NaH) can enhance yield. Monitor reaction progress via TLC or HPLC. For example, increasing reaction time in DMF at 80°C improved yields of analogous compounds by 15–20%. Post-synthetic purification using column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts .
Q. What crystallographic data are critical for confirming the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction provides unit cell parameters (e.g., monoclinic system with space group P2₁/c), bond angles (e.g., C–C–N ≈ 120°), and torsion angles. For example, a related compound showed a β angle of 99.46° and Z = 4, confirming molecular packing. Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .
Q. How can biological activity (e.g., kinase inhibition) be evaluated for this compound?
- Methodological Answer : Use in vitro assays such as fluorescence polarization for kinase inhibition (e.g., KDR kinase). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. For example, trifluoromethyl-substituted analogs showed IC₅₀ values <1 µM against cancer cell lines. Pair these with molecular docking to predict binding interactions with target enzymes .
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Compare substituent effects: electron-withdrawing groups (e.g., CF₃) often enhance activity, as seen in pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
